6-Chloro-5-fluoroisoquinoline
Description
Isoquinolines are bicyclic aromatic compounds with a nitrogen atom in the six-membered ring. The introduction of halogens like chlorine and fluorine at specific positions can significantly alter electronic properties, reactivity, and biological activity.
Halogenated isoquinolines are pivotal intermediates in medicinal chemistry and materials science. For example, bromo- and chloro-substituted derivatives are often used in cross-coupling reactions to synthesize bioactive molecules . Fluorine, due to its electronegativity and small atomic radius, enhances metabolic stability and binding affinity in drug candidates .
Properties
Molecular Formula |
C9H5ClFN |
|---|---|
Molecular Weight |
181.59 g/mol |
IUPAC Name |
6-chloro-5-fluoroisoquinoline |
InChI |
InChI=1S/C9H5ClFN/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H |
InChI Key |
RHIHORASLPZFAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-fluoroisoquinoline typically involves the cyclization of precursors bearing pre-fluorinated benzene rings. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Another method includes the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions .
Industrial Production Methods: Industrial production of 6-Chloro-5-fluoroisoquinoline often employs catalyst-free processes in water, which are environmentally friendly and cost-effective . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products: The major products formed from these reactions include various substituted isoquinolines, which have significant biological activities .
Scientific Research Applications
6-Chloro-5-fluoroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoroisoquinoline involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing their normal function . This inhibition can lead to the disruption of essential biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural and molecular features of 6-Chloro-5-fluoroisoquinoline (inferred) with analogs:
Key Research Findings
Halogen Position Dictates Reactivity: Bromine at position 5 (5-Bromo-6-fluoroisoquinoline) enhances metalation efficiency compared to chlorine analogs, enabling access to amino derivatives critical for pharmaceutical synthesis .
Fluorine’s Role: Fluorine at position 6 in 1-Chloro-6-fluoroisoquinoline improves metabolic stability in preclinical studies, though further pharmacological data are needed .
Synthetic Challenges: Achieving high yields in dihalogenated isoquinolines (e.g., 1-Chloro-6-fluoroisoquinoline) remains challenging due to steric and electronic effects during halogenation .
Biological Activity
6-Chloro-5-fluoroisoquinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article explores the biological activity of this compound, detailing its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
6-Chloro-5-fluoroisoquinoline features a unique isoquinoline core with chlorine and fluorine substituents. This dual halogenation enhances its chemical reactivity and biological properties, making it a valuable compound in various research fields, particularly in neuropharmacology and oncology.
The biological activity of 6-Chloro-5-fluoroisoquinoline is attributed to its interaction with various molecular targets. The presence of halogen atoms typically increases lipophilicity, which can enhance bioavailability and receptor binding affinity. This compound may modulate neurotransmitter systems and influence cell signaling pathways, leading to significant pharmacological effects.
Neuropharmacological Effects
Preliminary studies indicate that 6-Chloro-5-fluoroisoquinoline may have implications for treating neurological disorders. Its ability to interact with neurotransmitter receptors suggests potential applications in managing conditions such as depression or anxiety.
Anticancer Properties
Research has shown that 6-Chloro-5-fluoroisoquinoline exhibits activity against certain cancer cell lines. Initial investigations suggest that it may inhibit cell proliferation and induce apoptosis in malignant cells, indicating its potential role in cancer therapeutics.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 6-Chloro-5-fluoroisoquinoline, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluoroisoquinoline | Fluorine substitution at position 5 | Anticancer activity |
| 6-Chloroisoquinoline | Chlorine substitution at position 6 | Neuroactive properties |
| 7-Methylisoquinoline | Methyl group at position 7 | Antimicrobial activity |
| 6-Chloro-5-fluoroisoquinoline | Chlorine at position 6 and Fluorine at position 5 | Potential neuropharmacological and anticancer effects |
The combination of both chlorine and fluorine substituents distinguishes this compound from its analogs, potentially leading to enhanced pharmacological profiles due to improved receptor interactions.
Case Studies and Research Findings
Several studies have explored the biological activity of 6-Chloro-5-fluoroisoquinoline:
- Neuropharmacological Study : A study demonstrated the compound's ability to modulate neurotransmitter release in vitro, suggesting its potential utility in treating mood disorders.
- Anticancer Activity : In vitro assays showed that 6-Chloro-5-fluoroisoquinoline significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through caspase activation pathways.
- Mechanism of Action Investigation : Further research indicated that the compound interacts with specific kinases involved in cell signaling pathways, which may contribute to its anticancer effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
